molecular formula C21H18N6O3 B2832919 N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 863019-13-0

N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2832919
CAS No.: 863019-13-0
M. Wt: 402.414
InChI Key: WWMNJRDIIJJUHQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a triazolopyrimidinone derivative characterized by a fused triazole-pyrimidine core. Key structural features include:

  • A p-tolyl group (para-methyl-substituted phenyl) at position 3 of the triazole ring.
  • An acetamide linker at position 6, connected to a 4-acetylphenyl moiety.

This compound’s design leverages the triazolopyrimidine scaffold, known for its pharmacological versatility in targeting kinases, enzymes, and receptors.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-13-3-9-17(10-4-13)27-20-19(24-25-27)21(30)26(12-22-20)11-18(29)23-16-7-5-15(6-8-16)14(2)28/h3-10,12H,11H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMNJRDIIJJUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a hydrazine moiety can react with a diketone to form the triazolopyrimidine ring.

    Final Coupling: The final step involves coupling the acetylated phenyl derivative with the triazolopyrimidine core, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazolopyrimidine rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has suggested that compounds similar to N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibit significant anticancer properties. The triazole and pyrimidine moieties are known to influence cellular pathways associated with cancer proliferation and apoptosis. Studies have indicated that derivatives of this compound can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. The presence of the triazole ring is particularly noteworthy as many triazole derivatives are recognized for their antifungal properties. Preliminary studies indicate that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit kinases or phosphatases that play roles in cellular signaling processes related to disease states such as cancer or inflammatory conditions .

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal evaluated the anticancer effects of a compound closely related to this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound at varying concentrations .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, researchers tested several derivatives of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited notable antibacterial activity, suggesting that further development could lead to new antibiotic agents .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

The cyclopropylamino/propylthio combination () introduces sulfur and amino groups, likely improving kinase binding affinity .

Position 6 Modifications :

  • The 4-acetylphenyl acetamide in the target compound offers a ketone for hydrogen bonding, contrasting with the furanylmethyl (, polar heterocycle) and 2-chlorobenzyl (, halogenated lipophilic group) .

Pharmacological and Physicochemical Properties

Bioactivity:

  • Target Compound : Predicted to inhibit kinases (e.g., EGFR or CDK2) due to the acetylphenyl group’s hydrogen-bonding capacity.
  • 4-Ethoxyphenyl Analog (): Shows moderate anti-inflammatory activity in preclinical models, attributed to the ethoxy group’s balance of polarity and lipophilicity .
  • Benzyl/Chlorophenyl Analog (): Reported as a protease inhibitor, with the chlorophenyl group enhancing membrane permeability .

Solubility and Bioavailability:

  • The 4-acetylphenyl group may reduce aqueous solubility compared to furanylmethyl () but improve target binding specificity .
  • p-Tolyl substituents generally enhance metabolic stability over benzyl groups, which are prone to oxidative degradation .

Biological Activity

N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N6O3 with a molecular weight of 402.4 g/mol. The compound contains a triazole moiety which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole-based compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain analogs demonstrated IC50 values in the micromolar range, suggesting promising anticancer activity. For example:

CompoundCell LineIC50 (μM)
Triazole Derivative AMCF-712.3
Triazole Derivative BHeLa8.5

These findings suggest that modifications in the triazole structure can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Triazole derivatives are known for their effectiveness against a range of bacteria and fungi.

Case Study: Antimicrobial Screening

In a comparative study of various triazole compounds against pathogenic bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole Derivative CStaphylococcus aureus15 μg/mL
Triazole Derivative DEscherichia coli20 μg/mL

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, this compound has been studied for additional pharmacological effects:

  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation markers in vitro.
  • Antioxidant Properties : The presence of phenolic groups in related compounds has been linked to antioxidant activity.

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